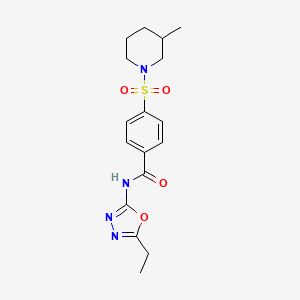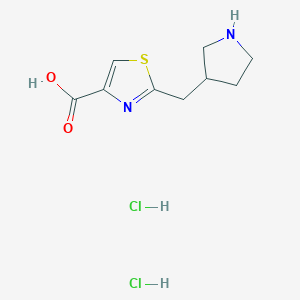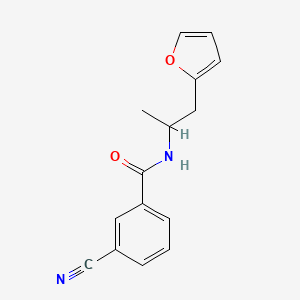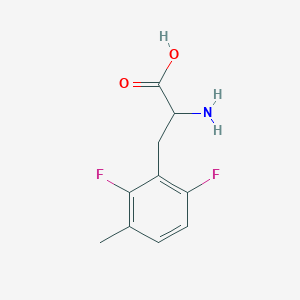
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and pathways involved in cell proliferation and inflammation. It also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has been found to have unique biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It also inhibits angiogenesis, which is the process of new blood vessel formation, leading to a reduction in tumor growth. Additionally, it has been found to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea in lab experiments is its potent anti-tumor activity. It can be used to study the mechanisms of cancer cell growth and the effects of anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to carefully control the dosage when working with this compound.
未来方向
There are several future directions for research on 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its effects on the immune system and its potential use in immunotherapy. Additionally, research can be conducted to identify other potential therapeutic applications of this compound.
合成方法
The synthesis of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea involves the reaction of 1-(4-Chlorobenzyl)thiourea with 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde in the presence of a base. The reaction occurs in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time to achieve high yields.
科学研究应用
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has been found to have potential applications in various scientific research areas. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have potential use in the treatment of inflammatory diseases and neurological disorders.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15-5-6-16(25-15)17(22)13-7-8-24-11-13/h1-8,11H,9-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABVNUSSIVKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2703597.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2703601.png)

![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)
![Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2703606.png)

![[(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2703608.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)

![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)
